Compound Description: This compound serves as a key intermediate for synthesizing various new compounds, including Schiff's bases, hydrazides, thiosemicarbazides, and oxadiazoles. [] These derivatives are explored for their potential antimicrobial activities. []
Compound Description: KR-69232 is a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor investigated for its potential therapeutic use in metabolic disorders like obesity, insulin resistance, and type II diabetes. [] It exhibits limited intestinal absorption and low bioavailability. []
4-Hydroxy-2,6-bis(trifluoromethyl)pyrimidine
Compound Description: This compound is synthesized through the reduction of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide. []
Compound Description: These novel trifluoromethylated acetic acid derivatives contain partially or fully saturated 2-oxopyrimidine cores. [] The regio- and stereoselective synthesis protocols for these compounds demonstrate their potential as building blocks for further development. []
Compound Description: This compound is a synthetic intermediate used in the preparation of 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. [] The final product is investigated for its biological activity, particularly antimicrobial properties. []
Compound Description: These compounds are identified as potential ALKBH5 inhibitors through high-throughput virtual screening and exhibit antiproliferative effects in specific leukemia cell lines. []
Compound Description: E6130 is an orally available, highly selective modulator of CX3CR1, a chemokine receptor implicated in inflammatory bowel diseases. [] It effectively attenuates mucosal inflammation and reduces CX3CR1+ leukocyte trafficking in murine colitis models. []
(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid (compound B)
Compound Description: Compound B is a novel lead compound exhibiting potent ghrelin O-acyl transferase (GOAT) inhibitory activity and oral bioavailability. [] It effectively reduces acyl ghrelin production in the stomachs of mice after oral administration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Anakinra is a recombinant human nonglycosylated interleukin-1 (IL-1) receptor antagonist with potential antineoplastic activity. Anakinra binds to the IL-1 receptor, thereby blocking the binding of the IL-1 to and activation of its receptor. Blockade of IL-1 activity may inhibit the cascade of downstream pro-angiogenic factors such as vascular endothelial cell growth factor, tumor necrosis factor-alpha, and IL-6, resulting in inhibition of tumor angiogenesis. (NCI04) Anakinra is a recombinant interleukin-1 (IL-1) receptor antagonist that has antiinflammatory and immunomodulatory actions and is used in the therapy of rheumatoid arthritis and other inflammatory arthritides. Anakinra is associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent, acute liver injury. A ligand that binds to but fails to activate the INTERLEUKIN 1 RECEPTOR. It plays an inhibitory role in the regulation of INFLAMMATION and FEVER. Several isoforms of the protein exist due to multiple ALTERNATIVE SPLICING of its mRNA.